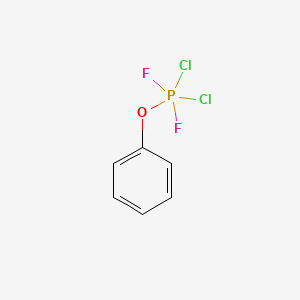
Dichloro(difluoro)phenoxy-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(difluoro)phenoxy-lambda~5~-phosphane is a chemical compound with the molecular formula C6H3Cl2F2OP It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a phenoxy group, along with a lambda5-phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(difluoro)phenoxy-lambda~5~-phosphane typically involves the reaction of phenol derivatives with phosphorus pentachloride and fluorinating agents. One common method includes the following steps:
Reaction of Phenol with Phosphorus Pentachloride: Phenol reacts with phosphorus pentachloride to form dichlorophenoxyphosphane.
Fluorination: The dichlorophenoxyphosphane is then treated with a fluorinating agent, such as hydrogen fluoride or antimony pentafluoride, to introduce the fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving elevated temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(difluoro)phenoxy-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phenoxyphosphane derivatives.
Wissenschaftliche Forschungsanwendungen
Dichloro(difluoro)phenoxy-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dichloro(difluoro)phenoxy-lambda~5~-phosphane involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorophenoxyphosphane: Lacks the fluorine atoms, making it less reactive in certain applications.
Difluorophenoxyphosphane: Contains fluorine but not chlorine, resulting in different chemical properties.
Trichlorophenoxyphosphane: Contains three chlorine atoms, leading to distinct reactivity patterns.
Uniqueness
Dichloro(difluoro)phenoxy-lambda~5~-phosphane is unique due to the presence of both chlorine and fluorine atoms, which confer a combination of reactivity and stability. This makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
27296-01-1 |
|---|---|
Molekularformel |
C6H5Cl2F2OP |
Molekulargewicht |
232.98 g/mol |
IUPAC-Name |
dichloro-difluoro-phenoxy-λ5-phosphane |
InChI |
InChI=1S/C6H5Cl2F2OP/c7-12(8,9,10)11-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
AOMAHPKFULWZAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(F)(F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
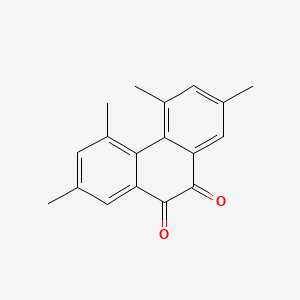
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)

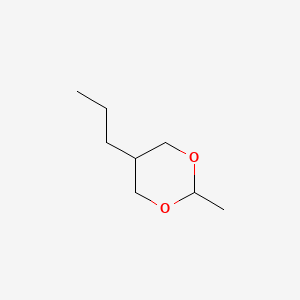
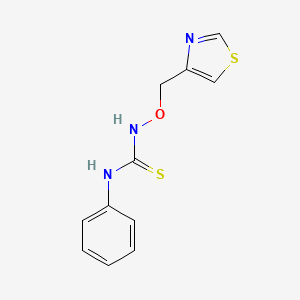
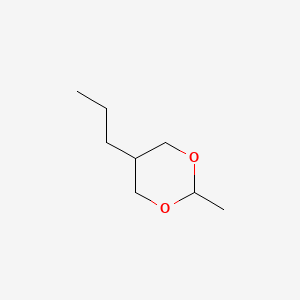

![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
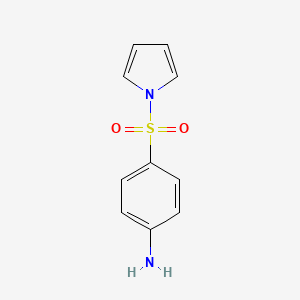
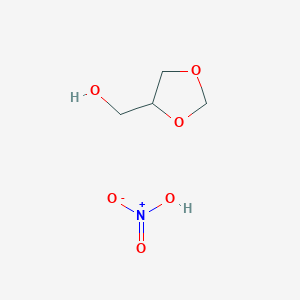
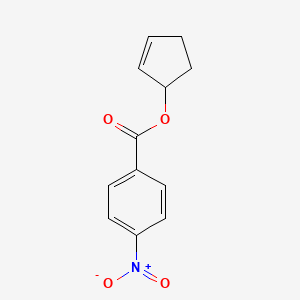
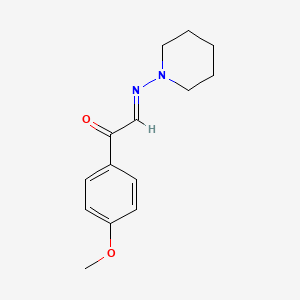
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)
